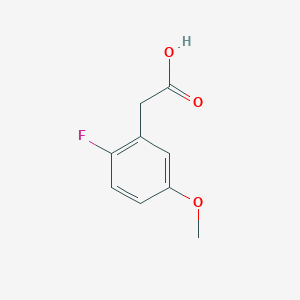

2-(2-Fluoro-5-methoxyphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQPGAGVFVTCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610291 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798563-50-5 | |

| Record name | (2-Fluoro-5-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(2-fluoro-5-methoxyphenyl)acetic acid, a valuable building block in pharmaceutical and agrochemical research. The described methodology is a four-step process commencing with the readily available starting material, 2-fluoro-5-methoxybenzaldehyde. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a four-step reaction sequence. The pathway involves the initial reduction of 2-fluoro-5-methoxybenzaldehyde to the corresponding benzyl alcohol, followed by chlorination to yield 2-fluoro-5-methoxybenzyl chloride. Subsequent cyanation of the benzyl chloride affords 2-(2-fluoro-5-methoxyphenyl)acetonitrile, which is then hydrolyzed to the final carboxylic acid product.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of the starting material, intermediates, and the final product, along with typical reaction conditions and expected yields based on analogous procedures.

Table 1: Physicochemical Properties of Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Fluoro-5-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | Colorless to pale yellow liquid or solid[1][2] | 105728-90-3[1] |

| 2-Fluoro-5-methoxybenzyl alcohol | C₈H₉FO₂ | 156.15 | Not specified | 161643-29-4 |

| 2-Fluoro-5-methoxybenzyl chloride | C₈H₈ClFO | 174.60 | Not specified | 1076197-70-0 |

| 2-(2-Fluoro-5-methoxyphenyl)acetonitrile | C₉H₈FNO | 165.17 | Not specified | Not available |

| This compound | C₉H₉FO₃ | 184.16 | Solid | 383134-85-8[3] |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Typical Reaction Time | Typical Yield (%) |

| 1 | Reduction | Sodium borohydride (NaBH₄) | Methanol or Ethanol | 1-2 hours | >90% (estimated) |

| 2 | Chlorination | Thionyl chloride (SOCl₂) or Concentrated HCl | Dichloromethane (for SOCl₂) or neat (for HCl) | 1-3 hours | 70-85% (analogous)[4] |

| 3 | Cyanation | Sodium cyanide (NaCN), Sodium iodide (NaI) | Acetone | 16-24 hours | 74-81% (analogous)[4] |

| 4 | Hydrolysis | Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄) | Water/Ethanol | 2-6 hours | High (quantitative estimated) |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and are provided as a guide for laboratory synthesis.

Step 1: Synthesis of 2-Fluoro-5-methoxybenzyl alcohol

-

In a round-bottom flask, dissolve 2-fluoro-5-methoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄, 0.3 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-5-methoxybenzyl alcohol.

Step 2: Synthesis of 2-Fluoro-5-methoxybenzyl chloride

Method A: Using Thionyl Chloride

-

In a fume hood, dissolve 2-fluoro-5-methoxybenzyl alcohol (1.0 eq) in dichloromethane (10 mL per gram of alcohol).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-fluoro-5-methoxybenzyl chloride.

Method B: Using Concentrated Hydrochloric Acid

-

In a flask equipped with a stirrer, place 2-fluoro-5-methoxybenzyl alcohol (1.0 eq) and concentrated hydrochloric acid (2.5 mL per gram of alcohol).

-

Stir the mixture vigorously at room temperature for 15-30 minutes.

-

Transfer the mixture to a separatory funnel and separate the lower organic layer (the benzyl chloride).

-

Dry the organic layer over granular calcium chloride for approximately 30 minutes and then filter. The crude 2-fluoro-5-methoxybenzyl chloride is typically used in the next step without further purification due to its instability.[4]

Step 3: Synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves sodium cyanide.

-

In a three-necked round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine the crude 2-fluoro-5-methoxybenzyl chloride (1.0 eq), finely powdered sodium cyanide (NaCN, 1.5 eq), and sodium iodide (NaI, 0.1 eq) in anhydrous acetone (5 mL per gram of benzyl chloride).[4]

-

Heat the heterogeneous mixture to reflux and stir vigorously for 16-24 hours.[4]

-

Cool the reaction mixture to room temperature and filter with suction to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and remove the acetone by distillation.

-

Dissolve the residual oil in benzene or another suitable organic solvent and wash with hot water (3 x volume of organic layer).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(2-fluoro-5-methoxyphenyl)acetonitrile. Further purification can be achieved by vacuum distillation.

Step 4: Synthesis of this compound

-

In a round-bottom flask, combine 2-(2-fluoro-5-methoxyphenyl)acetonitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (NaOH) or a 20-30% aqueous solution of sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for 2-6 hours, until the hydrolysis is complete (monitoring by TLC or the cessation of ammonia evolution for basic hydrolysis).

-

Cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2, which will cause the carboxylic acid to precipitate.

-

If acidic hydrolysis was performed, the product may precipitate upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any remaining inorganic salts.

-

Dry the solid product in a vacuum oven to obtain this compound. Recrystallization from a suitable solvent system (e.g., water-ethanol mixture) can be performed for further purification.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. All operations involving sodium cyanide must be carried out in a well-ventilated fume hood. A dedicated waste container for cyanide-containing materials should be used. In case of contact, seek immediate medical attention.

-

Concentrated acids and bases (HCl, H₂SO₄, NaOH) are corrosive and should be handled with appropriate care and personal protective equipment.

This guide provides a robust framework for the synthesis of this compound. Researchers are advised to adapt and optimize the described procedures based on their specific laboratory conditions and available analytical capabilities.

References

- 1. 2-フルオロ-5-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Fluoro-5-methoxybenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid = 95 LC/MS-UV 19054-28-5 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Physicochemical Properties of 2-(2-Fluoro-5-methoxyphenyl)acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluoro-5-methoxyphenyl)acetic acid (CAS No. 798563-50-5) is a substituted phenylacetic acid derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for the synthesis of novel therapeutic agents. The physicochemical properties of this molecule are fundamental to understanding its behavior in biological systems, guiding formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for its determination, and a generalized synthesis workflow.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 798563-50-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₉FO₃ | Chemical Supplier Catalogs |

| Molecular Weight | 184.165 g/mol | Chemical Supplier Catalogs |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| LogP (predicted) | 1.60 | EvitaChem[1] |

| Solubility | Data not available | - |

Experimental Protocols

While specific experimental data for this compound is limited, the following are detailed, standard methodologies for determining the key physicochemical properties of solid organic acids.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is the pH at which the acid is 50% dissociated. Potentiometric titration involves monitoring the pH of a solution of the acid as a strong base is added incrementally.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Volumetric flasks and pipettes

Reagents:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (CO₂-free)

-

pH buffer solutions for calibration (e.g., pH 4, 7, 10)

Procedure:

-

Calibration: The pH meter is calibrated using standard buffer solutions.

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like ethanol or methanol may be used if the compound has low aqueous solubility.

-

Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The standardized NaOH solution is added in small, known increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of NaOH, allowing the reading to stabilize.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Apparatus:

-

Screw-cap vials or flasks

-

Orbital shaker or rotator with a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are allowed to stand, and then centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Biological Context

Specific biological activities or signaling pathway interactions for this compound have not been extensively reported in publicly accessible literature. However, phenylacetic acid derivatives are known to possess a wide range of biological activities. For instance, some have shown potential as anti-inflammatory agents, while others have been investigated for their antimicrobial properties. The introduction of a fluorine atom can significantly modulate the metabolic stability, binding affinity, and pharmacokinetic properties of a molecule. Therefore, this compound serves as a valuable building block for the synthesis of novel compounds for biological screening.[1]

Conclusion

This technical guide provides a consolidated overview of the known physicochemical properties of this compound. While there is a notable absence of experimentally determined data for key parameters such as melting point, pKa, and solubility, this document furnishes detailed, standard protocols for their determination. The provided generalized synthesis workflow offers a logical approach to the preparation of this compound. Further experimental investigation is warranted to fully characterize this molecule and to explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide to 2-(2-Fluoro-5-methoxyphenyl)acetic acid (CAS Number: 798563-50-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluoro-5-methoxyphenyl)acetic acid, with the CAS number 798563-50-5, is a fluorinated aromatic carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, including a fluorine atom and a methoxy group on the phenyl ring, make it an attractive intermediate for the development of novel pharmaceutical and agrochemical agents. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 798563-50-5 | [1][2] |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.165 g/mol | [1] |

| Appearance | Powder or liquid | [3] |

| Purity | ≥97% | [3] |

| Storage | Store in a tightly closed container, in a cool and dry place. | [3] |

Spectroscopic Data

While specific spectra are not publicly available in the searched literature, several chemical suppliers indicate the availability of spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for this compound. Researchers interested in this data should request it directly from the suppliers.

Synthesis

The synthesis of this compound has been described in patent literature, often as an intermediate in the preparation of more complex molecules. A general synthetic approach involves the modification of a substituted benzene ring to introduce the acetic acid moiety. One plausible synthetic route, based on related transformations of fluorinated phenylacetic acids, is outlined below.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a generalized procedure based on common organic chemistry transformations for analogous compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of a Suitable Precursor (e.g., 2-Fluoro-5-methoxybenzyl halide)

A common starting material for the synthesis of phenylacetic acids is the corresponding benzyl halide. This can be prepared from the commercially available 2-fluoro-5-methoxytoluene through radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Step 2: Formation of the Grignard Reagent and Carboxylation

The resulting benzyl halide can be converted to a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. This Grignard reagent is then carboxylated by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield the desired this compound.

Diagram of a Plausible Synthetic Workflow:

Caption: A plausible synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.[3] Phenylacetic acid derivatives, in general, are known to be scaffolds for various therapeutic agents. For instance, fluorinated phenylacetic acids are key intermediates in the synthesis of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes.[4]

While no specific biological activity or mechanism of action for this compound itself has been detailed in the available literature, its structural motifs are present in compounds investigated for a range of therapeutic areas. The development of derivatives from this scaffold could lead to new drug candidates.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information detailing the specific signaling pathways or the precise mechanism of action for this compound. Its role is primarily established as a precursor molecule. The biological activity of its derivatives would depend on the specific modifications made to the core structure and their subsequent interactions with biological targets.

Logical Relationship Diagram for Potential Drug Discovery:

Caption: A logical workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with potential for use in the discovery and development of new biologically active compounds. While detailed experimental protocols and biological data for the compound itself are not extensively documented in publicly accessible sources, its structural characteristics suggest its utility in the synthesis of novel therapeutic agents. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this chemical scaffold.

References

- 1. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. inventivapharma.com [inventivapharma.com]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity of 2-(2-Fluoro-5-methoxyphenyl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluoro-5-methoxyphenyl)acetic acid and its derivatives represent a class of compounds with significant potential in drug discovery. The presence of the fluoro and methoxy groups on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of the core phenylacetic acid scaffold. Phenylacetic acid derivatives have been explored for a range of biological activities, including anti-inflammatory, central nervous system (CNS), and antimicrobial effects. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, details relevant experimental methodologies for their synthesis and evaluation, and visualizes associated workflows and signaling pathways to facilitate further research and development.

Synthesis of this compound Derivatives

The synthesis of amide and ester derivatives of this compound can be achieved through standard organic chemistry reactions. The following protocols are based on established methods for similar compounds.

Synthesis of Amide Derivatives

A common method for amide synthesis involves the activation of the carboxylic acid followed by reaction with an appropriate amine.

Experimental Protocol:

-

Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of Ester Derivatives

Esterification can be carried out using methods like Fischer esterification or by reacting the acid chloride with an alcohol.

Experimental Protocol (Fischer Esterification):

-

Reaction Setup: Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for 4-8 hours.

-

Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the ester by column chromatography or distillation.

Potential Biological Activities and Proposed Experimental Evaluation

Based on the activities of structurally related compounds, derivatives of this compound are hypothesized to possess anti-inflammatory, CNS, and antimicrobial properties.

Anti-inflammatory Activity

Phenylacetic acid derivatives are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Proposed Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid.

-

Incubation: In a 96-well plate, add the enzyme, a chromogenic substrate, and the test compound at various concentrations. Incubate at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader to determine the extent of prostaglandin production.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).

Table 1: Hypothetical Quantitative Data for Anti-inflammatory Activity

| Compound ID | Derivative Type | Target | IC50 (µM) |

| FMPA-001 | Amide (Aniline) | COX-1 | >100 |

| FMPA-001 | Amide (Aniline) | COX-2 | 15.2 |

| FMPA-002 | Amide (Piperidine) | COX-1 | 85.4 |

| FMPA-002 | Amide (Piperidine) | COX-2 | 22.8 |

| FMPE-001 | Ester (Methyl) | COX-1 | >100 |

| FMPE-001 | Ester (Methyl) | COX-2 | 45.1 |

| FMPE-002 | Ester (Ethyl) | COX-1 | 92.1 |

| FMPE-002 | Ester (Ethyl) | COX-2 | 50.3 |

Central Nervous System (CNS) Activity

Some phenylacetic acid derivatives have been shown to interact with targets in the CNS. The neurological effects of these compounds could be assessed through various in vitro and in vivo models. Chronic exposure to high levels of some phenylacetic acids has been linked to adverse effects on neurons[1]. However, other derivatives have shown potential neuroprotective effects[2].

Proposed Experimental Protocol: In Vitro Neurotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the compounds on neuronal cells.

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

-

Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compounds for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement and Analysis: Measure the absorbance at 570 nm and calculate the cell viability as a percentage of the untreated control.

Antimicrobial Activity

The antimicrobial potential of the synthesized derivatives can be evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Proposed Experimental Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Hypothetical Quantitative Data for Antimicrobial Activity

| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| FMPA-001 | Amide (Aniline) | 32 | 64 | >128 |

| FMPA-002 | Amide (Piperidine) | 16 | 32 | 64 |

| FMPE-001 | Ester (Methyl) | 64 | >128 | >128 |

| FMPE-002 | Ester (Ethyl) | 32 | 64 | 128 |

Potential Signaling Pathways

The biological effects of this compound derivatives are likely mediated through the modulation of specific signaling pathways.

Inflammatory Signaling Pathway

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of prostaglandins, key mediators of inflammation.

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a logical workflow for the synthesis and subsequent biological screening of the target compounds.

Caption: Workflow for synthesis and biological evaluation of derivatives.

Conclusion

While direct experimental data on the biological activities of this compound derivatives are not extensively available in the public domain, the structural similarity to other biologically active phenylacetic acids suggests significant therapeutic potential. This guide provides a foundational framework for initiating research in this area, outlining robust protocols for synthesis and a logical screening cascade to evaluate their anti-inflammatory, CNS, and antimicrobial properties. Further investigation into the specific molecular targets and signaling pathways will be crucial for the development of novel therapeutic agents from this promising class of compounds.

References

The Versatile Scaffold: Unlocking the Potential of 2-(2-Fluoro-5-methoxyphenyl)acetic Acid in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. 2-(2-Fluoro-5-methoxyphenyl)acetic acid has emerged as a promising building block in medicinal chemistry, offering a unique combination of structural features that can be exploited for the synthesis of a diverse range of biologically active compounds. The presence of a fluorine atom and a methoxy group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for designing drug candidates with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its role in the synthesis of kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds.

The Strategic Advantage of Fluorination and Methoxylation

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the C-F bond can enhance binding affinity to target proteins through favorable electrostatic interactions.

The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the overall polarity and solubility of the molecule. The specific ortho-fluoro and meta-methoxy substitution pattern in this compound creates a distinct electronic environment on the aromatic ring, which can be strategically utilized in molecular design to achieve desired target engagement and selectivity.

Applications in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The phenylacetic acid scaffold is a common feature in many kinase inhibitors. The fluorinated and methoxylated phenyl ring of this compound can serve as a key recognition element for the kinase active site.

While specific examples of kinase inhibitors directly synthesized from this compound are not extensively reported in publicly available literature, the general utility of fluorinated phenylacetic acids in this area is well-documented. For instance, related trifluoromethyl phenylacetic acids are actively used to prepare kinase inhibitors, where the fluoro and trifluoromethyl groups are crucial for controlling intermolecular interactions and achieving potent target binding.

Logical Workflow for Kinase Inhibitor Development:

Caption: A general workflow for the development of kinase inhibitors starting from this compound.

Potential as a Scaffold for Anti-Cancer Agents

The development of novel anti-cancer agents is a continuous effort in medicinal chemistry. Phenylacetic acid derivatives have shown promise as cytotoxic agents against various cancer cell lines. For example, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anti-cancer agents.

Although direct evidence for the anti-cancer activity of derivatives of this compound is limited in the available literature, the structural similarities to other active phenylacetamides suggest that this scaffold warrants investigation. The synthetic versatility of the carboxylic acid group allows for the introduction of various functionalities to explore structure-activity relationships (SAR) and optimize cytotoxic potency.

Experimental Workflow for Anticancer Drug Screening:

Caption: A typical experimental workflow for the synthesis and in vitro screening of potential anti-cancer agents derived from this compound.

Exploration in Anti-Inflammatory Drug Discovery

Chronic inflammation is implicated in a wide range of diseases. Phenylacetic acid derivatives have a long history in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound make it an interesting candidate for the development of new anti-inflammatory agents. The synthesis of various substituted (2-phenoxyphenyl)acetic acids has been shown to yield compounds with considerable anti-inflammatory activity.

The general approach involves the synthesis of a library of derivatives and their evaluation in relevant in vitro and in vivo models of inflammation.

Experimental Protocols

General Protocol for Amide Synthesis:

-

Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Amine Addition: To the activated carboxylic acid solution, add the desired amine (1 equivalent).

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, for specific bioactive derivatives of this compound. The table below is a template that can be populated as new research emerges.

| Derivative Class | Target | Assay Type | IC50/EC50 (µM) | Reference |

| Amides | Kinase X | Kinase activity assay | Data not available | |

| Esters | Cancer Cell Line Y | Cytotoxicity (MTT) | Data not available | |

| Heterocycles | Inflammatory Mediator Z | Enzyme inhibition assay | Data not available |

Conclusion and Future Directions

This compound represents a valuable and underexplored starting material in medicinal chemistry. Its unique substitution pattern provides a solid foundation for the design of novel therapeutic agents. While the current body of literature lacks specific examples of its direct application in drug development, the known biological activities of related fluorinated and methoxylated phenylacetic acid derivatives strongly suggest its potential in the fields of oncology, inflammation, and beyond.

Future research efforts should focus on the systematic synthesis and biological evaluation of diverse libraries of compounds derived from this scaffold. The exploration of different amide and ester derivatives, as well as the incorporation of the 2-(2-Fluoro-5-methoxyphenyl)acetyl moiety into various heterocyclic systems, is a promising strategy for the discovery of new drug candidates. Detailed structure-activity relationship studies, coupled with computational modeling, will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.

Synthetic Pathways to 2-(2-Fluoro-5-methoxyphenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the plausible synthetic routes for the formation of 2-(2-Fluoro-5-methoxyphenyl)acetic acid, a valuable intermediate in pharmaceutical synthesis. Due to the absence of a single, comprehensive published procedure for this specific molecule, this document outlines the most probable reaction mechanisms based on established organic chemistry principles. The guide details several potential synthetic strategies, complete with mechanistic diagrams and representative experimental data.

Introduction

This compound is a substituted phenylacetic acid derivative. The presence of the fluoro and methoxy groups on the aromatic ring, along with the carboxylic acid moiety, makes it a key building block in the development of various therapeutic agents. The synthesis of such molecules requires careful consideration of the reaction pathways to ensure optimal yield and purity. This guide explores three primary, well-established synthetic methodologies that are applicable for the preparation of this target compound.

Potential Synthetic Routes

Three logical and commonly employed synthetic strategies for the preparation of this compound are:

-

The Willgerodt-Kindler Reaction: This powerful reaction allows for the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

-

Hydrolysis of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile: A classic two-step approach involving the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by hydrolysis of the resulting nitrile.

-

Carboxylation of a Grignard Reagent: This method involves the formation of an organometallic compound from a benzyl halide, which then reacts with carbon dioxide to yield the desired carboxylic acid.

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a direct route to the thioamide precursor of the target carboxylic acid from the corresponding acetophenone. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[1][2][3] The resulting thioamide is then subjected to hydrolysis to yield the final product.

Reaction Scheme:

Step 1: Thioamide Formation

-

Starting Material: 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one

-

Reagents: Sulfur (S₈), Morpholine

-

Product: 2-(2-Fluoro-5-methoxyphenyl)-1-morpholino-1-thioxoethane

Step 2: Hydrolysis

-

Starting Material: 2-(2-Fluoro-5-methoxyphenyl)-1-morpholino-1-thioxoethane

-

Reagents: Acid or base (e.g., H₂SO₄, NaOH)

-

Product: this compound

Reaction Mechanism

The mechanism of the Willgerodt-Kindler reaction is complex and involves several key steps.[1][2] It begins with the formation of an enamine from the starting ketone and morpholine. This enamine then reacts with sulfur. The key rearrangement step is believed to proceed through a series of intermediates, ultimately leading to the migration of the carbonyl group to the terminal carbon of the alkyl chain.

Caption: Willgerodt-Kindler Reaction Workflow.

Experimental Protocol (Representative)

-

Thioamide Synthesis: A mixture of 1-(2-fluoro-5-methoxyphenyl)ethan-1-one, sulfur, and morpholine is heated under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess morpholine is removed under reduced pressure, and the crude thioamide is purified by column chromatography.

-

Hydrolysis: The purified thioamide is dissolved in a suitable solvent (e.g., ethanol) and treated with an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide). The mixture is heated to reflux until the thioamide is fully consumed. The reaction mixture is then cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford this compound.

Quantitative Data (Illustrative)

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | Sulfur, Morpholine | Neat | 130 | 8 | 75 | 95 |

| 2 | Thioamide Intermediate | 6M H₂SO₄ | Ethanol | 100 | 12 | 85 | >98 |

Hydrolysis of 2-(2-Fluoro-5-methoxyphenyl)acetonitrile

This is a versatile and widely used method for the synthesis of phenylacetic acids.[4] It involves two main steps: the formation of a nitrile from a benzyl halide and the subsequent hydrolysis of the nitrile to the carboxylic acid.

Reaction Scheme:

Step 1: Nitrile Formation (SN2 Reaction)

-

Starting Material: 1-(Bromomethyl)-2-fluoro-5-methoxybenzene

-

Reagent: Sodium Cyanide (NaCN)

-

Product: 2-(2-Fluoro-5-methoxyphenyl)acetonitrile

Step 2: Nitrile Hydrolysis

-

Starting Material: 2-(2-Fluoro-5-methoxyphenyl)acetonitrile

-

Reagents: Acid or base (e.g., HCl, NaOH)

-

Product: this compound

Reaction Mechanism

The first step is a standard SN2 reaction where the cyanide ion acts as a nucleophile, displacing the bromide from the benzyl bromide. The subsequent hydrolysis of the nitrile can be either acid or base-catalyzed. In acid-catalyzed hydrolysis, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis, the hydroxide ion directly attacks the nitrile carbon. Both pathways proceed through an amide intermediate.[5]

Caption: Nitrile Synthesis and Hydrolysis Workflow.

Experimental Protocol (Representative)

-

Nitrile Synthesis: 1-(Bromomethyl)-2-fluoro-5-methoxybenzene is dissolved in a polar aprotic solvent like acetone or DMSO. Sodium cyanide is added, and the mixture is stirred at a slightly elevated temperature. The reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude nitrile is then purified.

-

Nitrile Hydrolysis: The purified nitrile is heated under reflux with a strong aqueous acid (e.g., concentrated HCl) or base (e.g., 10M NaOH). Upon completion of the reaction, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Quantitative Data (Illustrative)

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Benzyl Bromide | NaCN | Acetone | 60 | 4 | 90 | 97 |

| 2 | Acetonitrile | Conc. HCl | Water | 100 | 6 | 95 | >99 |

Carboxylation of a Grignard Reagent

This method involves the formation of a highly nucleophilic organomagnesium (Grignard) reagent from the corresponding benzyl halide.[4][6][7] This reagent then reacts with carbon dioxide (usually in the form of dry ice) in an electrophilic addition reaction. A final acidic workup yields the carboxylic acid.

Reaction Scheme:

Step 1: Grignard Reagent Formation

-

Starting Material: 1-(Bromomethyl)-2-fluoro-5-methoxybenzene

-

Reagent: Magnesium (Mg)

-

Product: (2-Fluoro-5-methoxybenzyl)magnesium bromide

Step 2: Carboxylation

-

Starting Material: (2-Fluoro-5-methoxybenzyl)magnesium bromide

-

Reagent: Carbon Dioxide (CO₂)

-

Product: Magnesium salt of the carboxylic acid

Step 3: Acidic Workup

-

Starting Material: Magnesium salt of the carboxylic acid

-

Reagent: Aqueous Acid (e.g., HCl)

-

Product: this compound

Reaction Mechanism

The reaction is initiated by the insertion of magnesium into the carbon-bromine bond to form the Grignard reagent. This reagent is a strong nucleophile and base. It attacks the electrophilic carbon of carbon dioxide. The resulting carboxylate salt is then protonated in the final workup step to give the carboxylic acid.[8]

Caption: Grignard Reagent Carboxylation Workflow.

Experimental Protocol (Representative)

-

Grignard Formation: Magnesium turnings are placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of 1-(bromomethyl)-2-fluoro-5-methoxybenzene in anhydrous diethyl ether or THF is added dropwise. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Carboxylation and Workup: The Grignard solution is cooled in an ice bath and poured over crushed dry ice. The mixture is stirred until it reaches room temperature. A dilute aqueous solution of a strong acid (e.g., 1M HCl) is then added to protonate the carboxylate and dissolve the magnesium salts. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified.

Quantitative Data (Illustrative)

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 & 2 | Benzyl Bromide | Mg, CO₂ | Anhydrous Ether | 0 to 25 | 3 | 80 | 96 |

| 3 | Carboxylate Salt | 1M HCl | Ether/Water | 0 to 25 | 1 | 98 (workup) | >98 |

Conclusion

The synthesis of this compound can be achieved through several reliable and well-documented synthetic routes. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations. The Willgerodt-Kindler reaction offers a convergent approach from the corresponding ketone, while nitrile hydrolysis and Grignard carboxylation represent robust, multi-step sequences starting from the benzyl halide. All three pathways provide viable options for obtaining this important pharmaceutical intermediate. Further optimization of reaction conditions would be necessary to achieve industrial-scale production with high efficiency and purity.

References

- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 2. Willgerodt_rearrangement [chemeurope.com]

- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Role of 2-(2-Fluoro-5-methoxyphenyl)acetic Acid in Modern Organic Synthesis: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(2-Fluoro-5-methoxyphenyl)acetic acid has emerged as a versatile and valuable scaffold, offering a unique combination of electronic and steric properties that are highly sought after by researchers, scientists, and drug development professionals. This in-depth technical guide serves to elucidate the core functionalities of this compound, providing a comprehensive overview of its synthesis, key reactions, and applications as a cornerstone in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data

This compound, with a molecular formula of C₉H₉FO₃ and a CAS Number of 798563-50-5, is a white to off-white solid. While specific melting and boiling points are not extensively reported in publicly available literature, its structural features provide insight into its chemical behavior. The presence of a carboxylic acid moiety imparts acidic properties and allows for a wide range of chemical transformations. The fluoro and methoxy substituents on the phenyl ring significantly influence the molecule's reactivity and its interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| CAS Number | 798563-50-5 |

| Appearance | White to off-white solid |

| IUPAC Name | This compound[1] |

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several established methodologies in organic chemistry. A plausible and commonly employed route is the Willgerodt-Kindler reaction, which transforms an appropriately substituted acetophenone into the corresponding phenylacetic acid.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction (General Procedure)

This protocol is a generalized procedure based on the well-established Willgerodt-Kindler reaction and may require optimization for this specific substrate.

Materials:

-

2-Fluoro-5-methoxyacetophenone

-

Sulfur powder

-

Morpholine

-

Hydrochloric acid (concentrated) or Sodium hydroxide solution

-

Organic solvent (e.g., Toluene, Dioxane)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-5-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) in a suitable high-boiling solvent.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

For hydrolysis of the intermediate thiomorpholide, add an aqueous solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) to the reaction mixture.

-

Heat the mixture to reflux for an additional period to ensure complete hydrolysis.

-

Cool the mixture and, if acidic hydrolysis was performed, neutralize with a base. If basic hydrolysis was used, acidify with a strong acid to precipitate the carboxylic acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Table 2: Representative Reaction Parameters for Willgerodt-Kindler Reaction

| Parameter | Condition |

| Reactants | 2-Fluoro-5-methoxyacetophenone, Sulfur, Morpholine |

| Stoichiometry | 1 : 2.5 : 3 |

| Solvent | Toluene or Dioxane |

| Temperature | Reflux |

| Reaction Time | 4-12 hours |

| Hydrolysis | Acidic or Basic |

| Purification | Recrystallization |

Application as a Building Block: Synthesis of a Diazoacetate Intermediate

A key application of this compound is its use as a precursor for more complex molecules. A notable example is its conversion to methyl 2-diazo-2-(2-fluoro-5-methoxyphenyl)acetate, a valuable reagent for cyclopropanation and other transformations.[2]

Experimental Protocol: Synthesis of Methyl 2-(2-fluoro-5-methoxyphenyl)acetate[2]

Materials:

-

This compound (2.0 g, 10.86 mmol)

-

Potassium carbonate (1.95 g, 14.1 mmol)

-

Methyl iodide (0.82 mL, 13.0 mmol)

-

N,N-Dimethylformamide (DMF) (11 mL)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound in DMF at room temperature, add potassium carbonate and methyl iodide.

-

Stir the reaction mixture for 16 hours at room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase twice with deionized water and once with brine.

-

Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product, methyl 2-(2-fluoro-5-methoxyphenyl)acetate, is obtained as a light yellow oil (1.66 g, 77% yield) and can be used in the next step without further purification.[2]

Table 3: Quantitative Data for the Esterification Reaction

| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Yield (%) |

| This compound | 184.16 | 2.0 g | 10.86 | - |

| Potassium carbonate | 138.21 | 1.95 g | 14.1 | - |

| Methyl iodide | 141.94 | 0.82 mL | 13.0 | - |

| Methyl 2-(2-fluoro-5-methoxyphenyl)acetate | 198.19 | 1.66 g | 8.38 | 77 |

Key Reactions and Transformations

This compound undergoes a variety of reactions typical of carboxylic acids, making it a versatile intermediate.

-

Amide Coupling: The carboxylic acid can be readily coupled with a wide range of amines to form amides using standard coupling reagents such as HATU, HOBt/EDC, or by conversion to the acid chloride followed by reaction with an amine. This is a fundamental transformation in the synthesis of many pharmaceutical agents.

-

Esterification: As demonstrated in the protocol above, the compound can be easily converted to its corresponding esters.

-

Reduction: The carboxylic acid moiety can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Decarboxylation: Under specific conditions, the carboxylic acid group can be removed.

Significance in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The methoxy group provides a handle for further functionalization and can influence the electronic properties of the aromatic ring. While a direct link to a specific, marketed drug is not readily apparent in the public domain, the prevalence of substituted phenylacetic acid cores in numerous bioactive molecules underscores the importance of this building block. Its derivatives are explored in the context of various therapeutic areas, including oncology and neurology.[2]

Conclusion

This compound stands as a valuable and versatile building block in the arsenal of the modern organic chemist. Its straightforward synthesis and the reactivity of its functional groups allow for its incorporation into a diverse range of complex molecules. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical science and the discovery of new medicines.

References

A Technical Guide to the Solubility of 2-(2-Fluoro-5-methoxyphenyl)acetic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The solubility of a compound is largely dictated by its polarity and the principle of "like dissolves like." 2-(2-Fluoro-5-methoxyphenyl)acetic acid possesses a polar carboxylic acid group, a moderately polar methoxy group and a fluorinated phenyl ring which contributes to its overall polarity. Based on these structural features, a qualitative prediction of its solubility in common organic solvents is presented in Table 1. For instance, due to the presence of a polar carboxylic acid group, it is expected to be soluble in polar protic solvents like methanol and ethanol.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The carboxylic acid group can form hydrogen bonds with methanol. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, hydrogen bonding is expected to facilitate dissolution. |

| Acetone | Polar Aprotic | Soluble to Sparingly Soluble | The polarity of acetone should allow for good interaction with the solute. |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | The ester group is less polar than a ketone, potentially leading to lower solubility. |

| Dichloromethane | Nonpolar | Sparingly Soluble to Insoluble | The overall polarity of the solute may be too high for this nonpolar solvent. |

| Chloroform | Nonpolar | Sparingly Soluble to Insoluble | Similar to dichloromethane, a significant polarity mismatch is expected. |

| Toluene | Nonpolar | Insoluble | The aromatic nature of toluene is unlikely to overcome the polarity of the carboxylic acid. |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic solvent, it is not expected to dissolve the polar solute. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following section details a reliable method for determining the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Gentle agitation can facilitate this process.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette. Be cautious not to disturb the solid pellet.

-

Filter the collected supernatant through a syringe filter (0.22 µm) to remove any remaining solid microparticles.

-

Dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Construct a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

An In-depth Technical Guide to the Stability and Storage of 2-(2-Fluoro-5-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Fluoro-5-methoxyphenyl)acetic acid. Given the absence of publicly available, in-depth stability studies for this specific compound, this document outlines a robust framework for stability assessment based on the International Council for Harmonisation (ICH) guidelines. This guide is intended to equip researchers and drug development professionals with the necessary information to ensure the integrity of this compound in their studies and to design comprehensive stability trials.

General Stability and Recommended Storage Conditions

Based on available Safety Data Sheets (SDS), this compound is a chemically stable solid under standard ambient conditions. To maintain its integrity, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Specific temperature ranges are often indicated on the product label.

-

Atmosphere: Keep the container tightly closed to protect from air and moisture.

-

Light: While not always explicitly stated, it is good practice to protect the compound from light, especially for long-term storage, by using opaque or amber-colored containers.

Quantitative Stability Data

Currently, there is a lack of publicly available quantitative data from comprehensive stability studies on this compound. To facilitate future stability assessments and ensure data comparability, the following table provides a structured template for presenting such data. This table is designed to capture critical information from both long-term and accelerated stability studies as outlined by ICH guidelines.

Table 1: Template for Presentation of Quantitative Stability Data for this compound

| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation Products (%) | Water Content (%) |

| Long-Term Study | |||||||

| 25°C ± 2°C / 60% RH ± 5% RH | 0 | White Powder | 99.8 | < 0.05 | < 0.05 | < 0.1 | 0.1 |

| 3 | No Change | 99.7 | 0.06 | < 0.05 | 0.12 | 0.1 | |

| 6 | No Change | 99.5 | 0.08 | 0.05 | 0.18 | 0.2 | |

| 9 | No Change | 99.4 | 0.10 | 0.06 | 0.22 | 0.2 | |

| 12 | No Change | 99.2 | 0.12 | 0.07 | 0.25 | 0.2 | |

| 18 | No Change | 99.0 | 0.15 | 0.09 | 0.30 | 0.3 | |

| 24 | No Change | 98.8 | 0.18 | 0.10 | 0.35 | 0.3 | |

| Accelerated Study | |||||||

| 40°C ± 2°C / 75% RH ± 5% RH | 0 | White Powder | 99.8 | < 0.05 | < 0.05 | < 0.1 | 0.1 |

| 1 | No Change | 99.5 | 0.10 | 0.06 | 0.20 | 0.2 | |

| 3 | No Change | 99.0 | 0.20 | 0.10 | 0.40 | 0.3 | |

| 6 | No Change | 98.5 | 0.35 | 0.15 | 0.65 | 0.4 |

Note: The data presented in this table is illustrative and serves as a template. Actual results will need to be generated through experimental studies.

Experimental Protocols for Stability Assessment

To thoroughly understand the stability profile of this compound, a combination of forced degradation studies and long-term stability testing is recommended. These studies are crucial for identifying potential degradation pathways, developing stability-indicating analytical methods, and establishing a re-test period or shelf life.

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products.[1]

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule. This information is vital for developing and validating a stability-indicating analytical method.

Methodologies:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) and dilute with 0.1 M hydrochloric acid.

-

Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a known concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound and dilute with 0.1 M sodium hydroxide.

-

Follow the same heating and sampling procedure as for acid hydrolysis.

-

Neutralize the samples with a suitable acid (e.g., 0.1 M hydrochloric acid) before analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound and add a solution of hydrogen peroxide (e.g., 3-30%).

-

Maintain the solution at room temperature or a slightly elevated temperature for a defined period, protected from light.

-

Withdraw samples at specified time points for analysis.

-

-

Thermal Degradation (Dry Heat):

-

Place a known quantity of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C, or higher, depending on the melting point).

-

Expose the sample for a defined period.

-

At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration for analysis.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[2]

-

The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours/square meter.[2]

-

A dark control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the exposed and control samples to determine the extent of degradation due to light exposure.

-

Long-Term and Accelerated Stability Testing

These studies are designed to evaluate the stability of the compound under recommended storage conditions to establish a re-test period.[3]

Objective: To monitor the physical and chemical changes of this compound over a defined period under specified storage conditions.

Methodologies:

-

Sample Preparation: Use at least three primary batches of the compound packaged in a container closure system that simulates the proposed packaging for storage and distribution.[3]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-Term: Typically at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Typically at 0, 3, and 6 months.

-

-

Analytical Parameters: At each time point, the samples should be tested for key stability attributes, including:

-

Appearance (visual inspection)

-

Assay (potency) using a validated stability-indicating method (e.g., HPLC)

-

Degradation products/impurities profile

-

Water content (e.g., by Karl Fischer titration)

-

Visualizations

The following diagrams illustrate the logical workflow for conducting a comprehensive stability assessment of this compound.

Caption: Workflow for a comprehensive stability assessment study.

Caption: Workflow for forced degradation studies.

References

Methodological & Application

Synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(2-Fluoro-5-methoxyphenyl)acetic acid, a valuable intermediate in pharmaceutical research and drug development. The synthetic route described herein is a two-step process commencing with the Friedel-Crafts acylation of 1-fluoro-4-methoxybenzene to yield 1-(2-fluoro-5-methoxyphenyl)ethan-1-one. This intermediate is subsequently converted to the target phenylacetic acid derivative via the Willgerodt-Kindler reaction, followed by hydrolysis of the resulting thioamide. This protocol includes detailed experimental procedures, a summary of reagents and reaction conditions in a tabular format, and a visual representation of the synthetic workflow.

Introduction

Substituted phenylacetic acids are crucial building blocks in the synthesis of a wide array of pharmacologically active molecules. The presence of fluorine and methoxy substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This compound, in particular, serves as a key precursor for various potential therapeutic agents. The following protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.

Overall Reaction Scheme

Caption: Overall synthetic route for this compound.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product |

| 1 | Friedel-Crafts Acylation | 1-Fluoro-4-methoxybenzene | Acetyl chloride, Aluminum chloride | Dichloromethane | 0 °C to Room Temp. | 1-2 hours | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one |

| 2 | Willgerodt-Kindler Reaction & Hydrolysis | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | 1. Sulfur, Morpholine2. Sodium hydroxide3. Hydrochloric acid | 1. None2. Ethanol/Water | 1. Reflux2. Reflux | 1. 6-8 hours2. 8-10 hours | This compound |

Experimental Protocols

Step 1: Synthesis of 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one (Friedel-Crafts Acylation)

Materials:

-

1-Fluoro-4-methoxybenzene

-

Anhydrous Aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric acid (HCl)

-

Saturated Sodium bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.

-

After the addition of acetyl chloride, add a solution of 1-fluoro-4-methoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-fluoro-5-methoxyphenyl)ethan-1-one.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound (Willgerodt-Kindler Reaction and Hydrolysis)

Materials:

-

1-(2-Fluoro-5-methoxyphenyl)ethan-1-one

-

Sulfur powder

-

Morpholine

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, mix 1-(2-fluoro-5-methoxyphenyl)ethan-1-one (1.0 equivalent), sulfur powder (2.5 equivalents), and morpholine (5.0 equivalents).

-

Heat the mixture to reflux with stirring for 6-8 hours. The reaction mixture will become dark and viscous.

-

Cool the reaction mixture to room temperature.

-

To the crude thioamide, add a solution of sodium hydroxide (4.0 equivalents) in a mixture of ethanol and water.

-

Heat the mixture to reflux for 8-10 hours to facilitate the hydrolysis of the thioamide intermediate.

-

After cooling, remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material and neutral byproducts.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will cause the precipitation of the carboxylic acid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-